Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate

Description

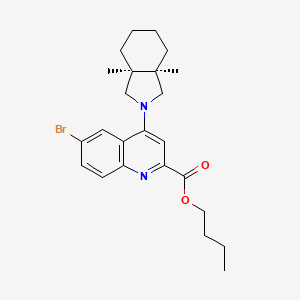

Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate is a brominated quinoline derivative featuring a hexahydroisoindole substituent and a butyl ester group. Its molecular structure includes:

Properties

IUPAC Name |

butyl 4-[(3aR,7aS)-3a,7a-dimethyl-1,3,4,5,6,7-hexahydroisoindol-2-yl]-6-bromoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrN2O2/c1-4-5-12-29-22(28)20-14-21(18-13-17(25)8-9-19(18)26-20)27-15-23(2)10-6-7-11-24(23,3)16-27/h8-9,13-14H,4-7,10-12,15-16H2,1-3H3/t23-,24+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLFIBLWGQYHOO-PSWAGMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CC4(CCCCC4(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3C[C@]4(CCCC[C@]4(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001107940 | |

| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001107940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-86-3 | |

| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-[(3aR,7aS)-octahydro-3a,7a-dimethyl-2H-isoindol-2-yl]-, butyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001107940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gould-Jacobs Cyclization

Procedure :

-

Starting material : Ethyl 3-(4-bromophenylamino)crotonate.

-

Conditions : Heated in diphenyl ether at 190–220°C for 10–15 minutes.

-

Mechanism : Intramolecular cyclization facilitated by high-temperature elimination of water.

Advantages :

Friedel-Crafts Acylation

Procedure :

-

Starting material : 4-Bromoaniline and Meldrum’s acid.

-

Conditions : Reacted with triethyl orthoformate in ethanol, followed by cyclization in diphenyl ether at 190°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | Ph₂O, 190°C, 10 min | 59.89 | 85.4 |

| Chlorination | POCl₃, DMF, 110°C, 3 h | 81.0 | 92.0 |

| Iodination | NaI, CH₃CN, 100°C, 32 h | 35.2 | 95.0 |

Bromination and Functionalization

Direct Bromination of Quinoline

Procedure :

Halogen Exchange

Procedure :

-

Substrate : 4-Chloroquinoline.

Challenges :

Esterification to Install Butyl Carboxylate

Steglich Esterification

Procedure :

Acid-Catalyzed Esterification

Procedure :

-

Substrate : Quinoline-2-carboxylic acid.

Integrated Synthetic Route

A consolidated protocol derived from EP3126330 and PMC6600452:

Overall Yield : 22–28% (four steps).

Analytical Characterization

Critical spectroscopic data for intermediate validation:

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: : Conversion of the isoindoline ring can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Reduction: : Reduction of the quinoline core to form tetrahydroquinoline derivatives is possible using agents like palladium on carbon (Pd/C) under hydrogen gas (H2).

Substitution: : Halogen substitution reactions are feasible, where the bromo group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4)

Nucleophiles for Substitution: : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

Depending on the reaction conditions, the major products can vary significantly. Oxidation typically leads to ketones or carboxylic acids, while reduction can produce a range of hydrogenated derivatives. Substitution reactions often yield quinoline derivatives with modified side chains.

Scientific Research Applications

Chemistry

In chemistry, Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate serves as a building block for synthesizing more complex molecules. It is used in the preparation of heterocyclic compounds and as a precursor for catalytic studies.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine

In medicine, there is interest in its pharmacological properties, including its potential as an anti-inflammatory or antimicrobial agent. Research is ongoing to determine its efficacy and safety in therapeutic applications.

Industry

Industrially, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for material science applications, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate exerts its effects involves interaction with specific molecular targets. Its quinoline core allows it to intercalate into DNA, affecting gene expression. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous quinoline derivatives and related heterocycles.

Table 1: Structural and Spectral Comparison

Key Findings :

The butyl ester group confers higher lipophilicity than the trimethoxyphenyl-pyrazole in Compound 7a, which may favor blood-brain barrier penetration .

Spectral Signatures :

- The bromine atom in the target compound and Compound 7a generates distinct IR peaks (~690–700 cm⁻¹) and upfield NMR shifts for adjacent protons .

- The hexahydroisoindole moiety introduces complex multiplet signals in the δ 1.5–2.5 range (CH2 and CH3 groups), absent in simpler pyrrolidine analogs .

Stereochemical Influence :

- The (3aR,7aS)-configuration of the hexahydroisoindole group imposes a puckered conformation, contrasting with planar pyrazine or pyrazole systems. This may enhance binding to chiral biological targets .

Synthetic Accessibility :

- The target compound’s synthesis likely involves palladium-catalyzed coupling for bromine introduction and reductive amination for isoindole attachment, similar to methods for Compound 12 .

Research Implications

- Medicinal Chemistry: The bromoquinoline scaffold shows promise in kinase inhibition, with the isoindole group offering a novel binding motif compared to pyrrolidine or pyrazole derivatives .

- Material Science: Brominated quinolines are explored in OLEDs; the hexahydroisoindole’s rigidity could improve thermal stability in such applications .

Biological Activity

Chemical Structure and Properties

The chemical structure of Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate can be analyzed as follows:

- Molecular Formula : C₁₈H₁₈BrN₃O₂

- Molecular Weight : 392.25 g/mol

- IUPAC Name : Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate

The presence of a bromine atom and a quinoline moiety suggests potential interactions with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures to Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate exhibit significant antimicrobial properties. For instance, studies on quinoline derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Inhibition of Photosynthetic Electron Transport

Quinoline derivatives have also been investigated for their ability to inhibit photosynthetic electron transport (PET). In particular, modifications in the quinoline structure can enhance PET-inhibiting activity. For example, a structurally similar compound demonstrated an IC₅₀ value of 16.3 µmol/L against PET in spinach chloroplasts . This suggests that Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate may possess similar properties that could be explored further.

Structure-Activity Relationship (SAR)

The biological activity of Butyl 6-bromo-4-(3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate can be influenced by its structural components. The presence of the isoindole moiety is critical for enhancing interaction with biological targets. A study highlighted that modifications in the alkyl chain length and branching significantly impacted the activity against M. tuberculosis, suggesting a direct relationship between structure and biological efficacy .

Case Study 1: Antimycobacterial Activity

In a controlled study examining various quinoline derivatives, Butyl 6-bromo compounds exhibited notable antimycobacterial activity. The study compared the effectiveness of these compounds against standard treatments such as isoniazid and pyrazinamide. Results indicated that certain derivatives showed enhanced efficacy with lower toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for preparing Butyl 6-bromo-4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)quinoline-2-carboxylate?

- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with halogenation of the quinoline core followed by coupling with the hexahydroisoindole moiety. For brominated quinolines, bromine can be introduced via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . The isoindoline group is often introduced via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. A critical step is stereochemical control of the (3aR,7aS)-dimethylhexahydroisoindole fragment, which requires chiral auxiliaries or asymmetric catalysis . Purification via column chromatography and characterization by H/C NMR and HPLC (≥98% purity) are essential for validating intermediates and the final product .

Q. How can researchers confirm the stereochemical configuration of the (3aR,7aS)-dimethylhexahydroisoindole moiety?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydroquinoline derivatives were crystallized and analyzed using SC-XRD at 123 K to confirm spatial arrangements . Alternative methods include chiral HPLC with polarimetric detection or computational modeling (e.g., DFT-based optimization of dihedral angles) .

Advanced Research Questions

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving brominated quinolines and isoindoline derivatives?

- Methodological Answer : Contradictions in coupling efficiency may arise from steric hindrance due to the bulky isoindole group or bromine’s electron-withdrawing effects. To mitigate this:

- Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance .

- Optimize solvent polarity (e.g., DMF or toluene) to stabilize transition states .

- Conduct kinetic studies (e.g., monitoring reaction progress via LC-MS) to identify rate-limiting steps.

Example: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate showed improved coupling yields when using microwave-assisted heating (120°C, 30 min) compared to conventional reflux .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodological Answer : SAR studies should systematically modify substituents (e.g., bromine position, ester groups) and assess biological activity. Key steps include:

- Functional Group Variation : Replace the butyl ester with methyl or benzyl esters to probe lipophilicity effects .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .

- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes.

Example: Trifluoromethyl-substituted quinolines exhibited enhanced metabolic stability in pharmacokinetic studies, suggesting similar modifications could optimize this compound’s drug-likeness .

Data Analysis and Experimental Design

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and 1^11H NMR?

- Methodological Answer : Discrepancies may arise from UV-inactive impurities (e.g., inorganic salts) undetected by HPLC. To resolve this:

- Combine HPLC with evaporative light scattering detection (ELSD) or mass spectrometry .

- Use H NMR integration ratios to quantify residual solvents or byproducts.

- Perform elemental analysis (C, H, N) to validate molecular composition .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .

- Analytical Monitoring : Use UPLC-MS to track degradation products (e.g., ester hydrolysis or dehalogenation).

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.